molecular formula C34H18Cl2 B14417548 5,12-Dichloro-6,11-bis(phenylethynyl)tetracene CAS No. 80034-38-4

5,12-Dichloro-6,11-bis(phenylethynyl)tetracene

Cat. No.: B14417548
CAS No.: 80034-38-4
M. Wt: 497.4 g/mol
InChI Key: PFMDRNVJCADZIB-UHFFFAOYSA-N
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Description

5,12-Dichloro-6,11-bis(phenylethynyl)tetracene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the family of tetracenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two chlorine atoms and two phenylethynyl groups attached to the tetracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dichloro-6,11-bis(phenylethynyl)tetracene typically involves the following steps:

    Starting Materials: The synthesis begins with tetracene as the core structure.

    Chlorination: The tetracene is chlorinated at the 5 and 12 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sonogashira Coupling: The chlorinated tetracene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the phenylethynyl groups at the 6 and 11 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5,12-Dichloro-6,11-bis(phenylethynyl)tetracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted tetracenes with various functional groups.

Scientific Research Applications

5,12-Dichloro-6,11-bis(phenylethynyl)tetracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,12-Dichloro-6,11-bis(phenylethynyl)tetracene primarily involves its electronic properties. The compound can undergo singlet fission, a process where a singlet exciton splits into two triplet excitons, thereby enhancing the efficiency of photovoltaic devices . The phenylethynyl groups play a crucial role in altering the energy levels and intermolecular coupling, facilitating efficient singlet fission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,12-Dichloro-6,11-bis(phenylethynyl)tetracene is unique due to the presence of chlorine atoms, which can be further functionalized to introduce various substituents. This versatility makes it a valuable compound for developing advanced materials with tailored properties.

Properties

CAS No.

80034-38-4

Molecular Formula

C34H18Cl2

Molecular Weight

497.4 g/mol

IUPAC Name

5,12-dichloro-6,11-bis(2-phenylethynyl)tetracene

InChI

InChI=1S/C34H18Cl2/c35-33-29-17-9-10-18-30(29)34(36)32-28(22-20-24-13-5-2-6-14-24)26-16-8-7-15-25(26)27(31(32)33)21-19-23-11-3-1-4-12-23/h1-18H

InChI Key

PFMDRNVJCADZIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C(=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)C(=C6C=CC=CC6=C3Cl)Cl

Origin of Product

United States

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